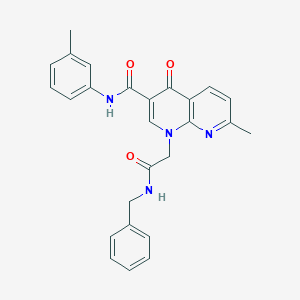
1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex molecular structure that includes:
- A naphthyridine core.
- A carboxamide functional group.
- A benzylamino side chain.
This structural arrangement is believed to contribute to its diverse biological activities.
Antidiabetic Activity
Research indicates that derivatives of benzamide analogs, including compounds similar to the target molecule, exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. A study highlighted that a related compound demonstrated a maximal β-cell protective activity at 100% with an EC50 of 0.1 ± 0.01 μM, indicating significant potency in preventing cell death associated with diabetes .
Antimicrobial and Anticancer Properties
Several studies have explored the antimicrobial and anticancer potential of naphthyridine derivatives. For instance, compounds with similar structural motifs have shown promising results as antiplasmodial agents against Plasmodium falciparum, with IC50 values as low as 0.0052 µM . This suggests that the target compound may also possess significant antimicrobial and anticancer activities.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have revealed that modifications to the benzylamino and carboxamide groups can enhance biological activity. For example, substituents on the aromatic rings can influence both potency and selectivity for specific biological targets . Understanding these relationships is crucial for optimizing the efficacy of the compound.
Case Study 1: β-cell Protection
In a focused study on β-cell protection, researchers synthesized various derivatives based on the benzamide scaffold. The most effective compound exhibited strong protective effects against ER stress-induced apoptosis in pancreatic cells. The findings suggest that structural modifications can lead to enhanced solubility and potency, making these compounds suitable candidates for further development in diabetes treatment .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of similar naphthyridine derivatives against various pathogens. The results indicated that specific substitutions led to increased antibacterial activity, highlighting the importance of chemical diversity in developing effective antimicrobial agents .
Data Tables
| Activity Type | Compound | IC50/EC50 | Notes |
|---|---|---|---|
| β-cell Protection | N-(2-(benzylamino)-2-oxoethyl) analog | EC50: 0.1 ± 0.01 μM | High potency against ER stress |
| Antiplasmodial | N-(2-(benzylamino)-2-oxoethyl) derivative | IC50: 0.0052 µM | Effective against P. falciparum |
| Antimicrobial | Various naphthyridine derivatives | Varies by structure | Enhancements noted with specific substitutions |
Eigenschaften
IUPAC Name |
1-[2-(benzylamino)-2-oxoethyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-7-6-10-20(13-17)29-26(33)22-15-30(25-21(24(22)32)12-11-18(2)28-25)16-23(31)27-14-19-8-4-3-5-9-19/h3-13,15H,14,16H2,1-2H3,(H,27,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYSBUCMOGCAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














